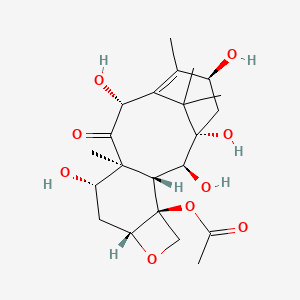
10-Deacetyl-2-debenzoylbaccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-deacetyl-2-debenzoylbaccatin III is a tetracyclic diterpenoid and a secondary alpha-hydroxy ketone. It derives from a baccatin III.
Applications De Recherche Scientifique
Pharmacological Applications
- Paclitaxel Synthesis : The primary application of 10-deacetyl-2-debenzoylbaccatin III is its role as an intermediate in the synthesis of paclitaxel. This compound is catalyzed by 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT), which facilitates the final acetylation step necessary for producing baccatin III, a direct precursor to paclitaxel .
- Anticancer Research : Due to its association with paclitaxel, research on this compound often focuses on its potential anticancer properties. Studies have shown that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further pharmaceutical development .
Biotechnological Applications
- Enzyme Engineering : The enzyme DBAT has been engineered to improve its catalytic efficiency for converting this compound into baccatin III. Mutations such as G38R/F301V have been introduced to enhance enzymatic activity, which could lead to more efficient production methods for paclitaxel .
- Metabolic Pathway Studies : Understanding the biosynthetic pathway involving this compound allows researchers to explore metabolic engineering possibilities. By manipulating the expression of genes involved in this pathway, it may be possible to increase yields of paclitaxel and its analogs in plant or microbial systems .
Case Study 1: Enhanced Production via Genetic Engineering
A study demonstrated that genetically modified strains of Taxus species expressing higher levels of DBAT resulted in increased production rates of baccatin III from this compound. This approach highlights the potential for biotechnological interventions to optimize natural product synthesis .
Case Study 2: Anticancer Activity Assessment
Research assessing the cytotoxicity of compounds derived from this compound showed promising results against breast cancer cell lines. The derivatives exhibited IC50 values comparable to those of established chemotherapeutics, suggesting their potential as alternative treatments .
Propriétés
Formule moléculaire |
C22H32O9 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2,9,12,15-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate |
InChI |
InChI=1S/C22H32O9/c1-9-11(24)7-22(29)18(28)16-20(5,17(27)15(26)14(9)19(22,3)4)12(25)6-13-21(16,8-30-13)31-10(2)23/h11-13,15-16,18,24-26,28-29H,6-8H2,1-5H3/t11-,12-,13+,15+,16-,18-,20+,21-,22+/m0/s1 |
Clé InChI |
LHXBWTCSJBQSGI-QOBCYHTASA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)O)(CO4)OC(=O)C)O)C)O |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)O)(CO4)OC(=O)C)O)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)O)(CO4)OC(=O)C)O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















